Cas no 898445-03-9 (N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)

N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide structure
898445-03-9 structure
Product Name:N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
CAS No:898445-03-9
MF:C22H23FN4O4S
MW:458.505827188492
CID:6336312
PubChem ID:18574327
Update Time:2025-07-17

N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
    • N'-(2-cyanophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
    • N1-(2-cyanophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
    • AKOS024660956
    • 898445-03-9
    • N'-(2-cyanophenyl)-N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
    • F2571-0101
    • Inchi: 1S/C22H23FN4O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-20-7-2-1-5-16(20)15-24/h1-2,5,7-11,18H,3-4,6,12-14H2,(H,25,28)(H,26,29)
    • InChI Key: VHAHGIVEWOKKOJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(N1CCCCC1CCNC(C(NC1C=CC=CC=1C#N)=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 458.14240456g/mol
  • Monoisotopic Mass: 458.14240456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 814
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 128Ų

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Additional information on N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide

Comprehensive Overview of N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide (CAS No. 898445-03-9)

The compound N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide, identified by its CAS No. 898445-03-9, is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a 2-cyanophenyl group, a 4-fluorobenzenesulfonyl moiety, and a piperidine ring, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific enzymes or receptors, which could pave the way for novel therapeutics.

In recent years, the demand for highly specialized organic compounds like N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide has surged, driven by advancements in precision medicine and structure-based drug design. This compound's unique sulfonyl and cyano functionalities contribute to its ability to interact with biological targets, a feature highly sought after in the development of small-molecule inhibitors. As the pharmaceutical industry shifts toward personalized treatments, compounds with such tailored properties are becoming increasingly valuable.

The synthesis of CAS No. 898445-03-9 involves multi-step organic reactions, including sulfonylation and amide coupling, which require precise control over reaction conditions. This complexity has led to growing interest in green chemistry approaches to optimize its production, reducing waste and improving yield. Researchers are also exploring its structure-activity relationship (SAR) to understand how modifications to its core structure could enhance its efficacy or reduce potential side effects.

From a commercial perspective, N'-(2-cyanophenyl)-N-{2-1-(4-fluorobenzenesulfonyl)piperidin-2-ylethyl}ethanediamide is often discussed in the context of intellectual property and patent landscapes, as its unique structure may hold proprietary value for pharmaceutical companies. Additionally, its potential role in addressing undruggable targets—a hot topic in modern drug discovery—makes it a compelling candidate for further investigation. As AI-driven virtual screening techniques gain traction, compounds like this are increasingly being evaluated in silico before entering costly lab-based testing phases.

In summary, CAS No. 898445-03-9 represents a fascinating intersection of organic chemistry, drug discovery, and biotechnology. Its study not only contributes to the broader understanding of molecular interactions but also aligns with contemporary trends in sustainable synthesis and targeted therapy. As research progresses, this compound may emerge as a key player in the next generation of therapeutic agents.

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